Estriol-2,4-D2
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Overview
Description
Estriol-d2 is a deuterated form of estriol, a naturally occurring estrogen. Estriol is one of the three primary estrogens produced by the human body, particularly during pregnancy. Estriol-d2 is used as an internal standard in mass spectrometry for the quantification of estriol levels in biological samples . The deuterium atoms in estriol-d2 replace hydrogen atoms, making it useful in analytical chemistry due to its distinct mass difference from non-deuterated estriol .
Mechanism of Action
Target of Action
Estriol-2,4-D2, a derivative of Estriol, primarily targets estrogen receptors found in various tissues including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The main role of these receptors is to mediate the effects of estrogens, which are essential for the regulation of the menstrual cycle and reproductive development .
Mode of Action
This compound, like other estrogens, binds to estrogen receptors, triggering a conformational change that allows the receptor to enter the nucleus of the target cell . Once inside the nucleus, the estrogen-receptor complex binds to specific DNA sequences, regulating gene transcription and the formation of messenger RNA . This process results in the production of specific proteins that express the effect of this compound upon the target cell .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it influences the metabolism of estrogens, leading to the production of various metabolites . These metabolites, including 4-hydroxyestrone, a meta-cleavage product, and pyridinestrone acid, can have different biological activities and can further influence various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Like estradiol, it is subject to first-pass metabolism in the gastrointestinal tract, which can significantly affect its bioavailability . The main metabolites of estradiol, and likely this compound, in urine are estrone glucuronide, 2-hydroxyestrone, unchanged estradiol, estriol, and 16α-hydroxyestrone .
Result of Action
The action of this compound at the cellular level results in a variety of effects. As a weak estrogen, it is used to treat conditions related to estrogen deficiency, such as vaginal dryness, vaginitis, and vulvar itching . Its interaction with estrogen receptors can lead to changes in gene expression, influencing the function and behavior of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as drugs or environmental hormones, can affect its metabolism and action . Moreover, factors such as pH, temperature, and the presence of certain ions can influence its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol-d2 can be synthesized through the deuteration of estriol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .
Industrial Production Methods: Industrial production of estriol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Estriol-d2 undergoes various chemical reactions similar to non-deuterated estriol. These include:
Oxidation: Estriol-d2 can be oxidized to form estrone-d2, another estrogenic compound.
Reduction: Reduction of estriol-d2 can yield estradiol-d2.
Substitution: Estriol-d2 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Estrone-d2
Reduction: Estradiol-d2
Substitution: Depending on the substituent, various substituted estriol-d2 derivatives can be formed
Scientific Research Applications
Estriol-d2 has numerous applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of estriol levels in biological samples.
Environmental Studies: Employed in the detection and quantification of estrogens in environmental samples, such as water and soil, to study the impact of endocrine-disrupting chemicals.
Medical Research: Utilized in studies related to hormone replacement therapy, pregnancy monitoring, and the investigation of estrogen-related diseases.
Pharmaceutical Industry: Used in the development and quality control of estrogen-based drugs and therapies.
Comparison with Similar Compounds
- Estrone-d2
- Estradiol-d2
- Non-deuterated Estriol
Biological Activity
Estriol-2,4-D2 is a deuterated form of estriol, a naturally occurring estrogen that plays a crucial role in various biological processes. This compound is particularly significant in research due to its unique properties and applications in hormonal studies and therapeutic interventions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptors
this compound primarily interacts with estrogen receptors (ERs) located in multiple tissues, including:
- Breast
- Uterus
- Ovaries
- Skin
- Prostate
- Bone
- Fat
- Brain
Binding and Activation
Upon binding to ERs, this compound induces a conformational change in the receptor that facilitates its translocation into the nucleus. This process initiates transcriptional regulation of target genes involved in various physiological functions, including reproductive health and bone density maintenance.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Similar to other estrogens like estradiol, it undergoes first-pass metabolism in the gastrointestinal tract, which significantly impacts its bioavailability. The metabolic pathways include:
- Oxidation to Estrone-D2
- Reduction to Estradiol-D2
- Substitution leading to various estriol derivatives .
Biological Activity and Applications
This compound has diverse applications across several fields:
-
Analytical Chemistry
It is utilized as an internal standard in mass spectrometry for accurate quantification of estriol levels in biological samples. -
Environmental Studies
The compound is employed to detect estrogens in environmental samples (e.g., water and soil), aiding investigations into the effects of endocrine-disrupting chemicals. -
Medical Research
This compound is significant in hormone replacement therapy (HRT) studies, pregnancy monitoring, and research on estrogen-related diseases. Its unique properties suggest potential advantages over non-bioidentical hormones in terms of safety and efficacy .
Hormone Replacement Therapy (HRT)
A study comparing bioidentical hormones revealed that patients using HRT containing estriol reported greater satisfaction than those using synthetic alternatives. Estriol's unique physiological effects are believed to lower the risk of breast cancer compared to synthetic progestins .
Neurotransmitter Modulation
Research indicates that estradiol influences serotonin transporter (SERT) expression in the brain. This compound may similarly modulate neurotransmitter systems through ERβ activation, impacting mood regulation and potentially offering antidepressant effects .
Comparative Analysis with Similar Compounds
Compound | Main Use | Risk Profile | Unique Features |
---|---|---|---|
Estrone-D2 | Hormonal therapy | Moderate risk for breast cancer | Metabolically active |
Estradiol-D2 | Hormonal therapy | Higher risk for thromboembolism | Potent estrogenic activity |
Non-deuterated Estriol | HRT and pregnancy support | Lower risk for breast cancer | Unique effects on immune response |
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JOFMCETISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.